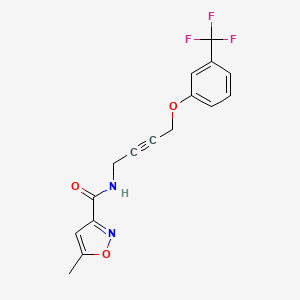

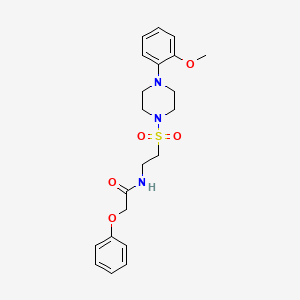

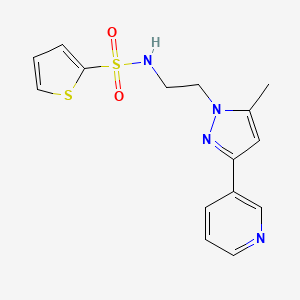

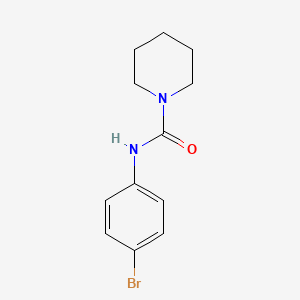

![molecular formula C20H23N3O3 B2528136 N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide CAS No. 850922-17-7](/img/structure/B2528136.png)

N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

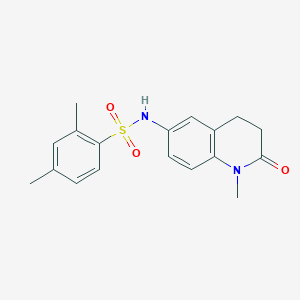

The compound "N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities, including antiproliferative, antimicrobial, and antiobesity effects. These compounds often feature a benzimidazole ring attached to various substituents that modulate their chemical and biological properties.

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine (OPDA) with carboxylic acids or their derivatives. For instance, the synthesis of related compounds has been reported through the condensation of 3-methoxybenzoic acid with ethane-1,2-diamine derivatives, as seen in the synthesis of a compound with antiproliferative activity against cancer cell lines . Another example includes the synthesis of novel benzimidazoles for potential antiobesity applications, where the key step involved the condensation of OPDA with various electrophilic reagents .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzimidazole core, which can be further modified with various substituents. The crystal structure of such compounds can be determined using X-ray diffraction, and the geometric bond lengths and angles can be optimized using density functional theory (DFT) . The molecular electrostatic potential (MEP) surface map can also be investigated to understand the electronic properties of the molecule .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including protonation processes in acidic media. These processes can affect the molecule's ionization state and, consequently, its biological activity. For example, the protonation of the benzimidazole part occurs in weakly acidic solutions, while the amide group protonation occurs in concentrated sulfuric acid solutions . The protonation constants can be calculated using methods like the Hammett and Cox-Yates method, and a correlation between these constants and antimicrobial activity has been established .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The presence of substituents like methoxy groups or ethyl groups can affect the compound's solubility, stability, and reactivity. The antimicrobial, anti-asthmatic, and anti-diabetic activities of these compounds have been evaluated, showing moderate activities in vitro . The antiproliferative activity of related compounds has also been demonstrated against various cancer cell lines, indicating their potential as anticancer agents .

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on their specific structure and the target they interact with . Some benzimidazole derivatives have been found to act as allosteric activators of certain enzymes , while others have been found to have antimicrobial or antitumor activity .

Safety and Hazards

Future Directions

Benzimidazole derivatives are a topic of ongoing research due to their wide range of biological activities . Future research could involve the synthesis and testing of new benzimidazole derivatives, including potentially “N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide”, to discover new drugs and therapies .

properties

IUPAC Name |

N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3/c1-4-23-16-8-6-5-7-15(16)22-19(23)11-12-21-20(24)14-9-10-17(25-2)18(13-14)26-3/h5-10,13H,4,11-12H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFLXKGOLQELPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Ethoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2528056.png)

![2-[3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2528064.png)

![(E)-methyl 2-(2-cyano-3-(2-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2528066.png)

![N-(1-cyanocyclohexyl)-2-({4'-methoxy-5-nitro-[1,1'-biphenyl]-2-yl}oxy)-N-methylacetamide](/img/structure/B2528067.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2528068.png)